molecular formula C11H16N2O2S B1335558 N-piperidin-4-ylbenzenesulfonamide CAS No. 203663-15-4

N-piperidin-4-ylbenzenesulfonamide

Cat. No. B1335558
CAS RN: 203663-15-4
M. Wt: 240.32 g/mol
InChI Key: GQWDFANHJGRRSL-UHFFFAOYSA-N
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Description

N-piperidin-4-ylbenzenesulfonamide is a chemical compound with the CAS Number: 203663-15-4. It has a linear formula of C11H16N2O2S . The compound has a molecular weight of 240.33 .


Molecular Structure Analysis

The InChI code for N-piperidin-4-ylbenzenesulfonamide is 1S/C11H16N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-5,10,12-13H,6-9H2 . This indicates the presence of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule.

It has a molecular weight of 240.33 .

Scientific Research Applications

Corrosion Inhibition Properties

Piperidine derivatives, including compounds related to N-piperidin-4-ylbenzenesulfonamide, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to assess their effectiveness, revealing significant insights into their adsorption behaviors and binding energies on metal surfaces (Kaya et al., 2016).

Antagonistic Properties in Medicinal Chemistry

Substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides have been identified as high affinity and selective antagonists in medicinal chemistry. Their pharmacokinetic profiles were evaluated, with some compounds showing promising biological profiles for further clinical evaluation (Bromidge et al., 2001).

Phospholipase A2 Inhibition

A series of benzenesulfonamides with piperidine derivatives were prepared and evaluated as potent inhibitors of membrane-bound phospholipase A2. These compounds showed significant inhibition of arachidonic acid liberation, with potential applications in reducing myocardial infarction size (Oinuma et al., 1991).

HIV-1 Infection Prevention

Research on methylbenzenesulfonamide derivatives, including compounds with piperidine structures, has shown promise in the development of targeting preparations for the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Antiallergic Agents

N-[4-[4-(1H-indol-3-yl) piperidinoalkyl]-2-thiazolyl]alkanesulfonamides were synthesized and evaluated for their antiallergic properties. These compounds exhibited potent activity in preventing systemic anaphylaxis in guinea pigs, leading to the selection of one compound for further development as a novel antiallergic agent (Shigenaga et al., 1993).

Cholinesterase Inhibitory Activity

New N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives were synthesized and screened for their activity against acetylcholinesterase and butyrylcholinesterase enzymes. These compounds displayed promising activities, indicating their potential in therapeutic applications (Khalid, 2012).

Antimicrobial Properties

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and evaluated for their antimicrobial properties. The compounds showed moderate to talented activity against Gram-negative and Gram-positive bacteria, indicating their potential as antimicrobial agents (Khalid et al., 2016).

Structural Characterization in Pharmacology

AND-1184, a compound related to N-piperidin-4-ylbenzenesulfonamide, underwent structural investigation for its potential as an Active Pharmaceutical Ingredient (API) in the treatment of dementia. This study highlighted the importance of single-crystal X-ray and solid-state NMR characterisation in pharmacological research (Pawlak et al., 2021).

Safety and Hazards

The safety information for N-piperidin-4-ylbenzenesulfonamide includes hazard statements H315, H319, H335 . This indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Mechanism of Action

Target of Action

N-piperidin-4-ylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including N-piperidin-4-ylbenzenesulfonamide, act by inhibiting bacterial DNA synthesis . They achieve this by competitively inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for DNA replication . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing DNA, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by N-piperidin-4-ylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a coenzyme required for the synthesis of purines and pyrimidines, the building blocks of DNA . This disruption leads to a decrease in bacterial DNA synthesis, thereby inhibiting bacterial growth .

Pharmacokinetics

These properties would impact the bioavailability of N-piperidin-4-ylbenzenesulfonamide, influencing its therapeutic efficacy .

Result of Action

The primary result of N-piperidin-4-ylbenzenesulfonamide’s action is the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, this compound prevents bacteria from synthesizing DNA, which is necessary for their growth and proliferation . This makes N-piperidin-4-ylbenzenesulfonamide effective in treating bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-piperidin-4-ylbenzenesulfonamide. For instance, the overuse and misuse of antibiotics, including sulfonamides, and their release into the environment can potentially pose a threat to animals and microbial communities in soil and aquatic environments . Furthermore, the pH, temperature, and presence of other substances can affect the stability and efficacy of this compound .

properties

IUPAC Name

N-piperidin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-5,10,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWDFANHJGRRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406508
Record name N-piperidin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-piperidin-4-ylbenzenesulfonamide

CAS RN

203663-15-4
Record name N-piperidin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(piperidin-4-yl)benzenesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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